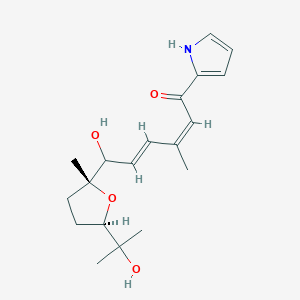

dolabelide D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

dolabelide D is a natural product found in Dolabella auricularia with data available.

Aplicaciones Científicas De Investigación

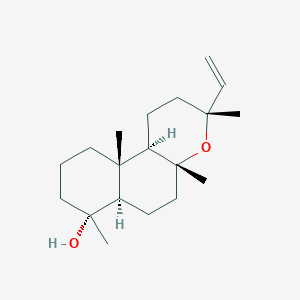

Synthesis of Dolabelide D

The first total synthesis of this compound was achieved with key features including catalytic asymmetric silane alcoholysis, tandem silylformylation-crotylsilylation, and a Brook-like 1,4-carbon to oxygen silyl migration (Park et al., 2006).

Construction of Dolabelide Subunits

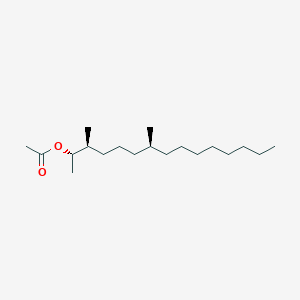

A study described the construction of the C15-C30 subunit of Dolabelide utilizing a temporary phosphate tether, highlighting two routes that use orthogonal protecting- and leaving-group properties of phosphate esters (Whitehead et al., 2008). Another research achieved the stereoselective synthesis of the C15-C30 subunit using various techniques like anti selective aldol reaction, Wittig olefination, and selective hydroboration (Yadav et al., 2013).

Total Synthesis of Dolabelide C

A study reported the first synthesis of Dolabelide C using a phosphate tether-mediated approach, providing a detailed study on ring-closing metathesis (RCM) macrocyclization to form the macrolactone (Hanson et al., 2011).

Stereoselective Synthesis of Dolabelide B Fragment

An efficient construction of the C(1)-C(13) segment of Dolabelide B was achieved through BITIP catalyzed asymmetric methallylation and Evans reduction (Keck & Mclaws, 2005).

Synthesis of Dolabelide A Fragment

Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations were used for the construction of the C15-C30 segment of Dolabelide A, achieving high enantio- and diastereoselectivity (Roche et al., 2008).

Fragment Synthesis of Dolabelides A and B

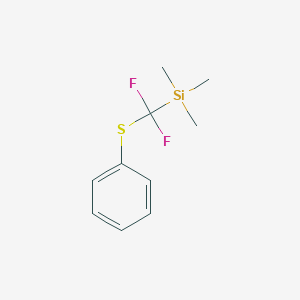

A synthesis of the C(15)-C(30) fragment of Dolabelides A and B was achieved using asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions (Schmidt et al., 2003).

Propiedades

Fórmula molecular |

C39H68O11 |

|---|---|

Peso molecular |

712.9 g/mol |

Nombre IUPAC |

[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,8,12,20,22-pentahydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-10-yl] acetate |

InChI |

InChI=1S/C39H68O11/c1-9-12-34(48-29(7)40)19-25(3)20-37-27(5)36(45)23-31(42)14-11-10-13-24(2)15-17-32(43)21-35(49-30(8)41)22-33(44)18-16-26(4)38(46)28(6)39(47)50-37/h13,20,26-28,31-38,42-46H,9-12,14-19,21-23H2,1-8H3/b24-13+,25-20+/t26-,27+,28+,31-,32+,33+,34-,35+,36+,37-,38+/m1/s1 |

Clave InChI |

VJFQDPJVPBUKKD-QFWAPRMHSA-N |

SMILES isomérico |

CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)O)OC(=O)C)O)\C)O)O)C)/C)OC(=O)C |

SMILES canónico |

CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)O)OC(=O)C)O)C)O)O)C)C)OC(=O)C |

Sinónimos |

dolabelide D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

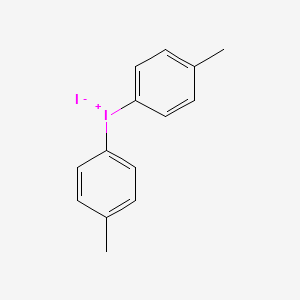

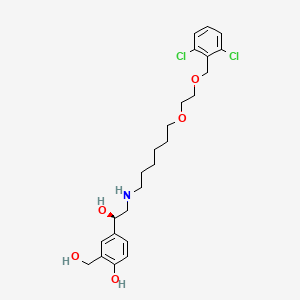

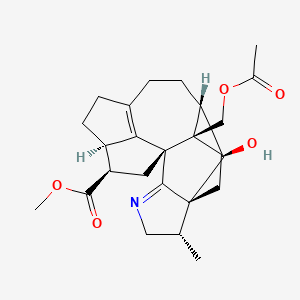

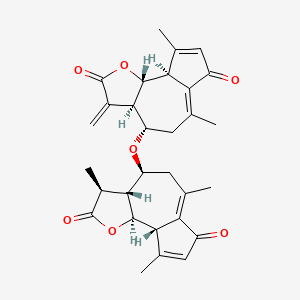

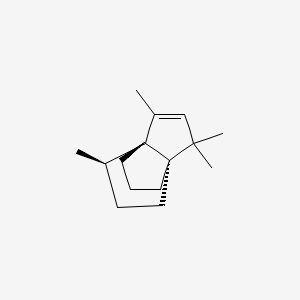

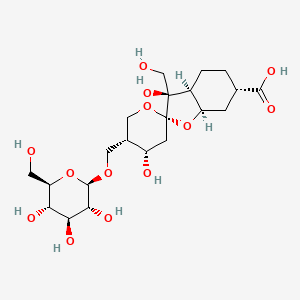

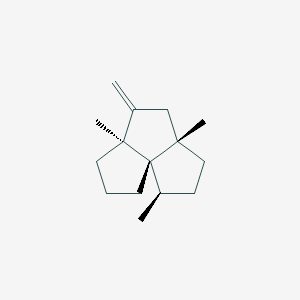

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)

![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)